High D₂ Receptor Affinity Comparable to Apomorphine and NPA in Rat Striatal Membranes
In a direct comparative evaluation of 11 N-substituted norapomorphine analogs using rat striatal membrane preparations and [³H]spiperone displacement, R(-)-N-Allylnorapomorphine HBr exhibited a D₂ receptor inhibition constant (Ki) of 0.24 nM [1]. This value is statistically indistinguishable from apomorphine (Ki = 0.22 nM) and N-n-propylnorapomorphine (Ki = 0.22 nM), confirming that the N-allyl derivative retains the subnanomolar D₂ affinity characteristic of the most potent aporphine agonists [1].
| Evidence Dimension | D₂ dopamine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.24 nM |
| Comparator Or Baseline | Apomorphine (0.22 nM); N-n-Propylnorapomorphine (0.22 nM); N-Ethylnorapomorphine (0.8 nM); N-Isopropylnorapomorphine (895 nM) |
| Quantified Difference | N-Allyl vs. Apomorphine: 1.09-fold difference (non-significant); N-Allyl vs. N-Ethyl: 3.3-fold higher affinity; N-Allyl vs. N-Isopropyl: 3,729-fold higher affinity |
| Conditions | Rat striatal membrane homogenates; [³H]spiperone (0.15 nM, Kd = 0.03 nM) as radioligand; 25°C incubation |
Why This Matters
Researchers requiring subnanomolar D₂ binding affinity without resorting to patented N-propyl analogs can select R(-)-N-Allylnorapomorphine HBr as a structurally distinct yet equipotent alternative.
- [1] Gao YG, Ram VJ, Campbell A, Kula NS, Baldessarini RJ, Neumeyer JL. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain. J Med Chem. 1990;33(1):39-44. View Source
